molecular formula C17H12FNO B3837946 N-(4-fluorophenyl)-1-naphthamide

N-(4-fluorophenyl)-1-naphthamide

Cat. No. B3837946
M. Wt: 265.28 g/mol
InChI Key: VECQBWJBOOWSSS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-naphthamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of naphthamides and has a molecular formula of C16H12FNO. In

Scientific Research Applications

Transport and Luminescence in Naphthyl Phenylamine Compounds

N-(4-fluorophenyl)-1-naphthylamine (NPA) compounds, including N-(4-fluorophenyl)-1-naphthylamine, have been studied for their transport and luminescence properties. These compounds exhibit varying hole mobilities and are used in organic light-emitting diodes (OLEDs), emitting in the 420-440 nm range. The polar side groups in these compounds, like the fluorophenyl group, do not significantly influence the emission wavelength in solid state (Tong et al., 2004).

Antibacterial Biofilm Inhibition

Naphthamides, including derivatives of N-(4-fluorophenyl)-1-naphthamide, show significant activity against microorganisms. They have been evaluated for their biofilm inhibition activity against bacteria like Escherichia coli and Bacillus subtilis. This research is crucial in developing agents to prevent drug resistance due to biofilm formation (Ejaz et al., 2021).

Organic Field Effect Transistors

Derivatives of N-(4-fluorophenyl)-1-naphthamide have been used in the fabrication of organic field effect transistors (OFETs). These compounds contribute to high decomposition temperature and low LUMO energy levels, enabling air stable electron transport. Their unique properties allow for optimization of molecular arrangement and device performance (Peng & Li, 2018).

Fluorescent Logic Gates

Compounds based on N-(4-fluorophenyl)-1-naphthamide have been designed as fluorescent logic gates, sensitive to changes like pH, metal ions, and solvent polarity. These compounds are useful in probing cellular membranes and protein interfaces, highlighting their potential in biochemistry and analytical chemistry (Gauci & Magri, 2022).

Optical Sensor Development

N-(4-fluorophenyl)-1-naphthamide derivatives have been utilized in the development of optical sensors for determining substances like picric acid. Covalent immobilization of these fluorophores on sensor surfaces has led to effective, stable, and sensitive sensors (Niu et al., 2002).

properties

IUPAC Name

N-(4-fluorophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECQBWJBOOWSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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